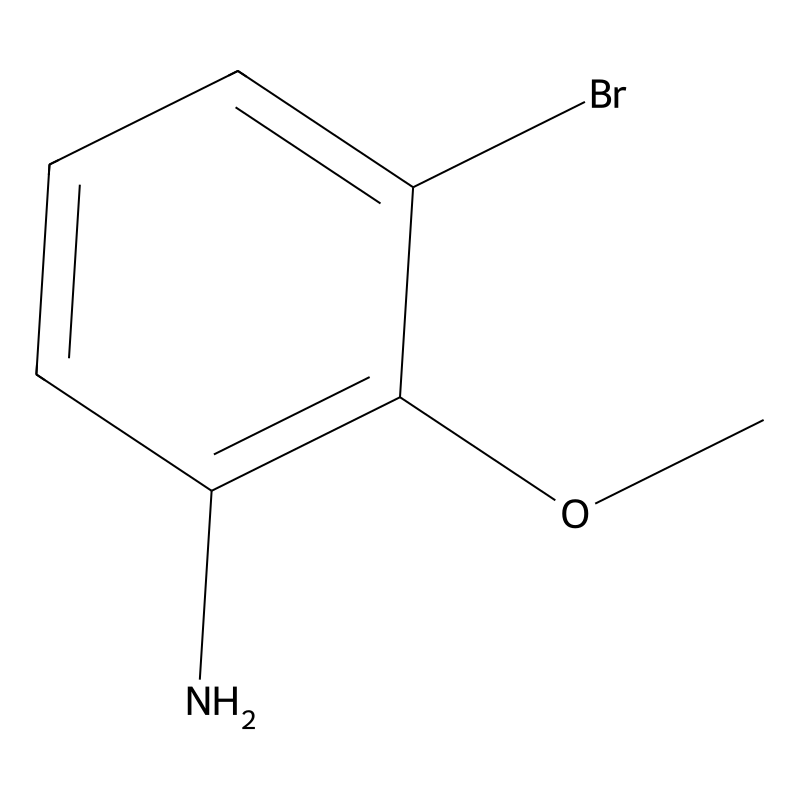

3-Bromo-2-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-methoxyaniline

is a chemical compound with the empirical formula C7H8BrNO . It’s typically used as a reagent in various chemical reactions . The specific applications can depend on the field of study and the nature of the research.

For example, a similar compound, 4-Bromo-2-methoxyaniline, is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It’s also used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .

As for the results or outcomes, these would also depend on the specific research context. In the case of the ALK inhibitors, for example, the outcome would be the successful synthesis of the inhibitor compound, and its effectiveness would be evaluated in subsequent biological assays.

For instance, a similar compound, 4-Bromo-2-methoxyaniline, is used as a reagent in the synthesis of certain compounds. These include 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors, and chroman-3-amides, which are potent Rho kinase inhibitors .

As for the results or outcomes, these would also depend on the specific research context. In the case of the ALK inhibitors, for example, the outcome would be the successful synthesis of the inhibitor compound, and its effectiveness would be evaluated in subsequent biological assays .

3-Bromo-2-methoxyaniline, also known as 3-Bromo-o-anisidine or 2-amino-6-bromoanisole, is an organic compound with the molecular formula CHBrN O. It appears as a white crystalline solid and is stable at room temperature. The compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but it is insoluble in water. The presence of both bromine and methoxy functional groups contributes to its unique chemical properties, making it an interesting candidate for various

- Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

- Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

- Reduction Reactions: If a nitro group is present, it can be reduced to an amine group.

The amino group can also undergo diazotization with sodium nitrite in acidic conditions, forming a diazonium salt that can be utilized in further reactions like coupling to introduce new functionalities.

The synthesis of 3-Bromo-2-methoxyaniline typically involves the following steps:

- Preparation of Aniline: Aniline is dissolved with an alkali (such as sodium carbonate) in hydrochloric acid.

- Reaction with Methyl Bromide: Excess methyl bromide is added to the mixture, which is then stirred for a designated period.

- Isolation and Purification: The product is isolated and extracted, followed by crystallization to purify the compound .

In industrial settings, these steps are optimized for higher yields and purity using automated reactors and purification systems.

3-Bromo-2-methoxyaniline serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can be used in the production of various pharmaceutical compounds.

- Dyes and Pigments: The compound may also find applications in dye manufacturing due to its chromophoric properties.

- Research Reagent: It acts as a reagent in chemical research for synthesizing other complex molecules .

Several compounds are structurally similar to 3-Bromo-2-methoxyaniline. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 4-Bromo-2-methoxyaniline | Similar structure but with bromine at the para position | Used in synthesizing potent ALK inhibitors |

| 2-Bromo-4-methoxyaniline | Bromine at a different position; similar methoxy group | Different reactivity patterns due to position |

| 3-Chloro-2-methoxyaniline | Chlorine instead of bromine; retains methoxy functionality | Potentially different biological activities |

The unique positioning of the bromine atom relative to the methoxy group in 3-Bromo-2-methoxyaniline enhances its reactivity compared to its analogs, making it particularly interesting for synthetic applications .

XLogP3

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic;Irritant